An In-Depth Technical Guide to 5-Nitropicolinonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Nitropicolinonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Nitropicolinonitrile
5-Nitropicolinonitrile, systematically known as 5-nitropyridine-2-carbonitrile, is a highly functionalized heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its pyridine core, substituted with both an electron-withdrawing nitro group and a versatile nitrile moiety, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role as an intermediate in the development of novel therapeutics.
The strategic placement of the nitro and cyano groups on the pyridine ring activates the molecule for a variety of chemical transformations. The electron-deficient nature of the ring system facilitates nucleophilic aromatic substitution, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles. These characteristics make 5-nitropicolinonitrile a sought-after precursor for creating diverse libraries of compounds for drug screening and lead optimization.
Physicochemical and Safety Profile
CAS Number: 100367-55-3
IUPAC Name: 5-nitropyridine-2-carbonitrile
Also known by synonyms such as 5-nitro-2-cyanopyridine and 6-cyano-3-nitropyridine, this compound is typically a yellow solid.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃N₃O₂ | [1] |
| Molecular Weight | 149.11 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 143 - 146 °C | [1] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | [1] |
Safety and Handling: 5-Nitropicolinonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It should be kept separate from incompatible materials such as strong oxidizing and reducing agents.[1]
Synthesis of 5-Nitropicolinonitrile: A Methodological Overview
The synthesis of 5-nitropicolinonitrile can be approached through several strategic routes, primarily involving the introduction of the nitrile group onto a pre-functionalized nitropyridine ring. A common and effective method is the cyanation of a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine.
Experimental Protocol: Cyanation of 2-Chloro-5-nitropyridine
This protocol describes a representative procedure for the synthesis of 5-nitropicolinonitrile from 2-chloro-5-nitropyridine using a metal cyanide salt.
Materials:
-
2-Chloro-5-nitropyridine
-
Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-chloro-5-nitropyridine and the chosen cyanide salt (e.g., a slight molar excess of CuCN).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF to the flask via a syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a stirred solution of aqueous ferric chloride and hydrochloric acid (if using CuCN) or an appropriate neutralizing solution. This step is crucial for decomposing any residual cyanide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 5-nitropicolinonitrile.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent moisture from interfering with the reaction, especially when using moisture-sensitive reagents.
-
Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic substitution by solvating the metal cation.
-
Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate. The chosen temperature range is a balance between achieving a reasonable reaction time and minimizing the formation of byproducts.
Caption: A generalized workflow for the synthesis of 5-Nitropicolinonitrile.
Applications in Drug Development and Medicinal Chemistry
The unique electronic and structural features of nitropyridine derivatives make them valuable intermediates in the synthesis of pharmaceuticals.[4] The pyridine ring is a common motif in many approved drugs, and the nitro group can be readily reduced to an amino group, providing a key handle for further functionalization.
Role as a Key Intermediate
5-Nitropicolinonitrile serves as a crucial building block for the synthesis of more complex heterocyclic systems. The presence of both the nitro and cyano groups offers multiple reaction sites for diversification. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to build larger molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, further expanding the synthetic possibilities.
Use in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions within the ATP-binding site of many kinases. 5-Nitropicolinonitrile and its derivatives are utilized in the synthesis of potent kinase inhibitors. For example, related bromo-nitropyridine compounds are key precursors in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor.[2] The synthetic strategies often involve a nucleophilic aromatic substitution at the halogenated position, followed by reduction of the nitro group to an amine, which is then further elaborated to complete the inhibitor structure.[2]
Caption: A simplified pathway illustrating the use of a nitropicolinonitrile scaffold in drug discovery.
Potential in Antiviral Drug Discovery
Heterocyclic compounds, including those with nitrile functionalities, are actively being investigated as potential antiviral agents.[5][6] The cyano group can influence the biological activity of a molecule, and its incorporation into nucleoside analogues has been explored.[7] While specific antiviral applications of 5-nitropicolinonitrile are not yet widely reported, its structural motifs are relevant to the design of novel antiviral compounds. The development of broad-spectrum antiviral drugs is a critical area of research, and versatile building blocks like 5-nitropicolinonitrile could play a role in the synthesis of new chemical entities for screening against various viral targets.[8]
Conclusion
5-Nitropicolinonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity, make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted therapies like kinase inhibitors. As the demand for novel therapeutics continues to grow, the importance of key building blocks like 5-nitropicolinonitrile in enabling innovative medicinal chemistry is set to increase.
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